molecular formula C11H8ClNO B11894132 1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride CAS No. 68634-08-2

1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

Cat. No.: B11894132
CAS No.: 68634-08-2
M. Wt: 205.64 g/mol
InChI Key: WPXRHPPYRFTESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is an organic compound with a unique structure that includes a cyano group, a dihydroindene ring, and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride typically involves the following steps:

    Formation of the Dihydroindene Ring: The dihydroindene ring can be synthesized through a cyclization reaction involving appropriate precursors such as indene derivatives.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide.

    Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation: The dihydroindene ring can be oxidized to form indene derivatives using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents such as LiAlH₄ or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like KMnO₄ or chromium trioxide (CrO₃).

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Amines: Formed from the reduction of the cyano group.

    Oxidized Indene Derivatives: Formed from the oxidation of the dihydroindene ring.

Scientific Research Applications

1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride depends on its specific application

    Covalent Bond Formation: The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

    Receptor Binding: The cyano group and dihydroindene ring can interact with specific receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: A compound with a similar dihydroindene ring structure but with an amino group instead of a cyano group.

    1H-Indene-1,2,3-trione: A compound with a similar indene ring structure but with three carbonyl groups.

Properties

CAS No.

68634-08-2

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

1-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c12-11(14)8-3-4-10-7(5-8)1-2-9(10)6-13/h3-5,9H,1-2H2

InChI Key

WPXRHPPYRFTESW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C#N)C=CC(=C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.